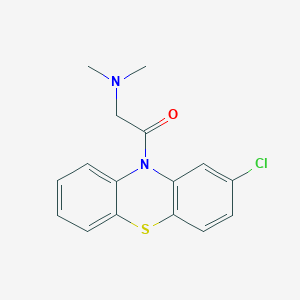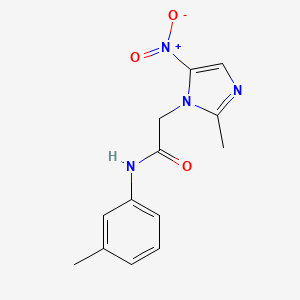![molecular formula C21H24N2O4 B11601254 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate](/img/structure/B11601254.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, an oxo group, and an acetate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form the desired acetate ester. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. Catalysts and advanced purification techniques, such as column chromatography and recrystallization, are often used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of 4-hydroxyphenylpiperazine derivatives.
Reduction: Formation of 2-hydroxy-1-phenylethyl acetate.
Substitution: Formation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethanoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand for various biological receptors, including adrenergic and serotonergic receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades, ultimately affecting cellular and systemic functions.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
Uniqueness
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and oxo groups, along with the acetate ester, provide a versatile platform for further chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl] acetate |
InChI |
InChI=1S/C21H24N2O4/c1-16(24)27-20(17-6-4-3-5-7-17)21(25)23-14-12-22(13-15-23)18-8-10-19(26-2)11-9-18/h3-11,20H,12-15H2,1-2H3 |
InChI Key |
URQGUVRHWAIMNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7Z)-7-(2-hydroxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11601175.png)
![(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11601179.png)
![2-[(4E)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11601182.png)
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601187.png)
![9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11601190.png)

![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carbohydrazide](/img/structure/B11601207.png)
![[(2E)-2-{(2E)-[1-(5-nitrofuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11601211.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11601221.png)

![N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601236.png)
![3-(4-chlorophenyl)-5-methyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11601243.png)
![6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11601248.png)
